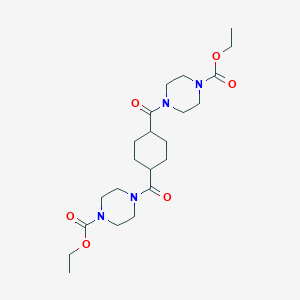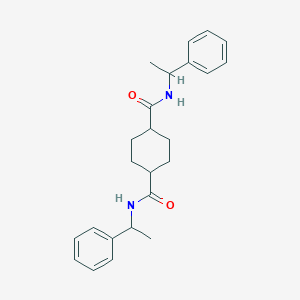
2-(4-Methylanilino)pyrimidine-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylanilino)pyrimidine-4-ol, also known as MAP4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyrimidine family of compounds, which are known for their diverse range of biological activities. MAP4 has been shown to exhibit a number of interesting properties, including potent antioxidant activity and the ability to inhibit certain enzymes. In
Mécanisme D'action
The mechanism of action of 2-(4-Methylanilino)pyrimidine-4-ol is complex and not fully understood. It is thought that the compound exerts its effects through a variety of mechanisms, including antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to interact with a variety of proteins and enzymes in the body, including those involved in oxidative stress, inflammation, and cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-Methylanilino)pyrimidine-4-ol has been shown to have a number of biochemical and physiological effects in the body. These include antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has also been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Another advantage is its ability to inhibit certain enzymes, which can be useful for studying the role of these enzymes in various biological processes.
One limitation of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain the compound in sufficient quantities for use in experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-(4-Methylanilino)pyrimidine-4-ol. One area of focus could be the development of new drugs and therapies based on its antioxidant and enzyme inhibition properties. Another area of focus could be the study of its effects on cellular signaling pathways, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to better understand the advantages and limitations of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments, and to develop more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol involves several steps, including the reaction of 4-methylaniline with ethyl acetoacetate to form 2-(4-methylanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then treated with phosphorus oxychloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminopyrimidine to yield 2-(4-Methylanilino)pyrimidine-4-ol. The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Applications De Recherche Scientifique
2-(4-Methylanilino)pyrimidine-4-ol has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to act as an antioxidant. Antioxidants are molecules that can neutralize free radicals, which are highly reactive molecules that can cause damage to cells and tissues. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to possess potent antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Another area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to inhibit certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body. Inhibition of certain enzymes can lead to a variety of beneficial effects, including the treatment of diseases such as cancer and Alzheimer's. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to inhibit several enzymes, including acetylcholinesterase and tyrosinase, making it a potential candidate for the development of new drugs and therapies.
Propriétés
Nom du produit |
2-(4-Methylanilino)pyrimidine-4-ol |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
Clé InChI |
PBCQJLYNCKXHAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)